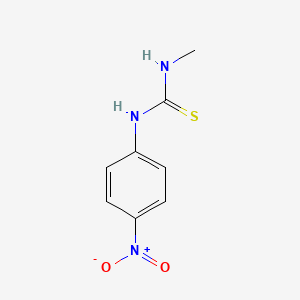

N-methyl-N'-(4-nitrophenyl)thiourea

Descripción general

Descripción

N-methyl-N'-(4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C8H9N3O2S and its molecular weight is 211.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 211.04154771 g/mol and the complexity rating of the compound is 221. The solubility of this chemical has been described as >31.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA-Binding Studies and Biological Activities

N-methyl-N'-(4-nitrophenyl)thiourea and its derivatives show promise in anticancer research. A study focusing on nitrosubstituted acyl thioureas, including compounds similar to this compound, found these compounds to have significant DNA interaction properties and demonstrated antioxidant, cytotoxic, antibacterial, and antifungal activities. These properties are crucial for developing new cancer treatments (Tahir et al., 2015).

Synthesis and Biological Activity

A study on the synthesis of thiourea derivatives, including those related to this compound, showed their potential as growth inhibitors of agrobacterium. This indicates their potential use in controlling agricultural pathogens and pests (Zhi & Dong, 1998).

Anticancer Potential and Synthesis

The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N'-(4-nitrophenyl)thiourea, related to this compound, has shown strong anticancer activity in several assays and cell lines. It is being considered for clinical trials for the possible treatment of kidney cancer. The synthesis and properties of its primary metabolites were detailed, providing insights into its potential as an anticancer agent (Nammalwar et al., 2010).

Hydrogen Bonding and Deprotonation Equilibria

This compound was studied for its hydrogen bonding and deprotonation equilibria. These studies are important for understanding its behavior in various solvents and potential reactions. Such studies can inform its use in chemical synthesis and pharmaceutical applications (Pérez-Casas & Yatsimirsky, 2008).

Structural Characterization in Copper Complexes

Thestructural characterization of compounds related to this compound, like N-2-(4-picolyl)-N'-(4-nitrophenyl)thiourea, has been conducted. This includes the study of copper complexes formed from these compounds, which is important for understanding their potential applications in material science and catalysis. The study provides insights into how these compounds interact with metals, which is crucial for their use in catalysis and material science applications (Tadjarodi et al., 2007).

Imine-Tautomers and Chemical Reactivities

Research on imine-tautomers of derivatives like 1-(5-methylthiazol-2-yl)-3-(4-nitrophenyl)thiourea provides insight into their reactivities with environmental pollutants like mercuric and fluoride ions. This study highlights their potential use in environmental monitoring and pollution remediation. Understanding the self-assembly of these compounds under different conditions opens avenues for applications in environmental science and technology (Phukan & Baruah, 2016).

Reactivity Towards N-methyl-N-nitrosoaniline

Studies on the reactivity of thiourea and derivatives, including those similar to this compound, with compounds like N-methyl-N-nitrosoaniline in acid solutions, provide insights into their chemical behavior. This is significant for understanding their potential uses in chemical reactions and synthesis (Hallett & Williams, 1980).

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structure of derivatives, such as 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea, sheds light on the influence of substituents on their structural properties. This is crucial for applications in material science and pharmaceuticals, where the structure of a compound can significantly impact its functionality and stability (Saeed, Flörke, & Erben, 2014).

Catalytic Activities in Conjugate Addition Reactions

A study on primary amine-thiourea derivatives, closely related to this compound, demonstrated their use as active and highly enantioselective catalysts in the conjugate addition of ketones to nitroalkenes. This research is valuable for synthetic chemistry, especially in developing new methods for asymmetric synthesis (Huang & Jacobsen, 2006).

Computational and Experimental Analysis

The computational and experimental analysis of thiourea derivatives provides insight into their stability, reactivity, and potential as nonlinear optical (NLO) materials. Such studies are essential in the fields of optics and materials science, particularly in developing new materials with specific optical properties (Bielenica et al., 2020).

DNA Interaction and Antioxidant Studies

New nitrosubstituted thioureas and their copper complexes, related to this compound, have been synthesized and characterized. Their DNA binding potencies and free radical scavenging activities were screened, indicating their potential in pharmaceutical research and development (Patujo et al., 2015).

Propiedades

IUPAC Name |

1-methyl-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLUBBFCORMPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387981 | |

| Record name | 1-methyl-3-(4-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16361-69-6 | |

| Record name | 1-methyl-3-(4-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

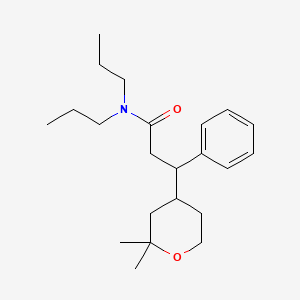

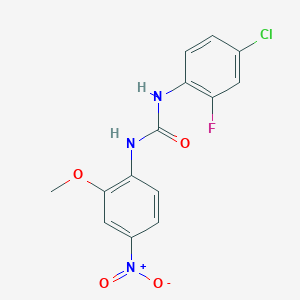

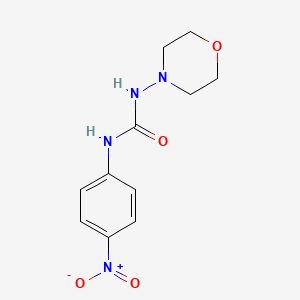

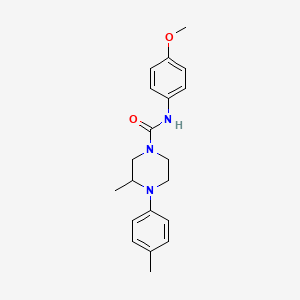

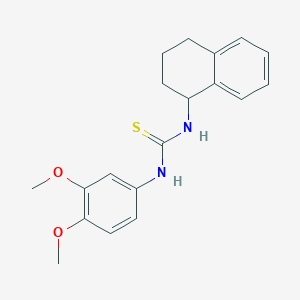

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4130227.png)

![ethyl 4-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4130231.png)

![4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4130235.png)

![dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4130238.png)

![N-(3,5-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4130241.png)

![N-(2-methoxy-4-nitrophenyl)-2-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130247.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4130279.png)

![N-[4-(methylthio)benzyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4130290.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4130317.png)